![molecular formula C14H18N4O2S B2773976 3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-16-0](/img/structure/B2773976.png)
3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidin-4-one core, which is a type of fused heterocyclic system . Compounds with this core structure have been found to exhibit a wide range of biological activities .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been identified to have broad-spectrum antibacterial activity and reasonable antifungal activity . This makes it a potential candidate for the development of new antimicrobial drugs .
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds related to the compound , have been synthesized and screened against Mycobacteria . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Inhibition of Rho/SRF-mediated Transcriptional Regulation
CCG-1423, a Rho A pathway inhibitor that is structurally similar to the compound, has been reported to inhibit Rho/SRF-mediated transcriptional regulation . This could potentially be useful in the treatment of diseases where this pathway is implicated.
Modulation of Mitochondrial Functions
CCG-1423 has been observed to modulate mitochondrial functions . It significantly reduced oxidative phosphorylation in a dose-dependent manner, but increased the glycolytic rate . This could have implications for diseases where mitochondrial function is disrupted.
Potential Treatment for Parkinson’s Disease
Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity. As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .
Chemical Computing Group (CCG) Research
CCG technology is used by research chemists, biologist and crystallographers at leading research and development institutions in the private, governmental and academic sectors to discover new therapeutics and a myriad of consumer goods and products .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that similar compounds have shown broad-spectrum antibacterial activity , suggesting that they may target key enzymes or proteins in bacterial cells.
Mode of Action
Given its antimicrobial activity , it can be inferred that it likely interacts with its targets in a way that inhibits their function, leading to the death of the bacterial cells.
Biochemical Pathways
Considering its antimicrobial activity , it’s plausible that it disrupts essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.
Eigenschaften
IUPAC Name |
3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-13-11-3-1-4-15-12(11)16-14(21)18(13)6-2-5-17-7-9-20-10-8-17/h1,3-4H,2,5-10H2,(H,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZJMFQTNPPJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

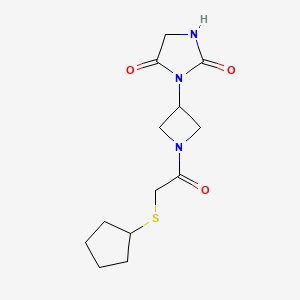
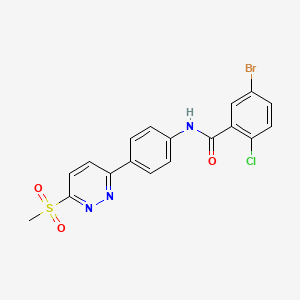
![(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2773898.png)
![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2773899.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2773900.png)
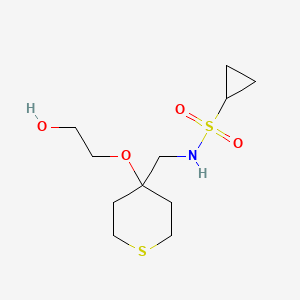

![5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773903.png)

![N-allyl-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2773906.png)
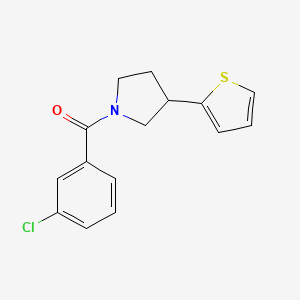
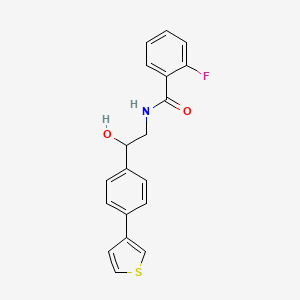

![(Z)-methyl 2-(2-((2,4-dimethylthiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773915.png)